Cas no 2090619-66-0 (4-(1,3-Thiazol-4-yl)thiophene-2-carbaldehyde)
4-(1,3-Thiazol-4-yl)thiophene-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 4-(1,3-Thiazol-4-yl)thiophene-2-carbaldehyde
- EN300-745958
- 2090619-66-0
- 2-Thiophenecarboxaldehyde, 4-(4-thiazolyl)-
-
- Inchi: 1S/C8H5NOS2/c10-2-7-1-6(3-12-7)8-4-11-5-9-8/h1-5H
- InChI Key: BFWUJROUIUENBL-UHFFFAOYSA-N
- SMILES: S1C(C=O)=CC(=C1)C1=CSC=N1
Computed Properties
- Exact Mass: 194.98125613g/mol
- Monoisotopic Mass: 194.98125613g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 86.4Ų
Experimental Properties
- Density: 1.409±0.06 g/cm3(Predicted)
- Boiling Point: 352.3±32.0 °C(Predicted)
- pka: 1.90±0.10(Predicted)
4-(1,3-Thiazol-4-yl)thiophene-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-745958-1.0g |
4-(1,3-thiazol-4-yl)thiophene-2-carbaldehyde |
2090619-66-0 | 95% | 1.0g |
$986.0 | 2024-05-23 | |
| Enamine | EN300-745958-0.05g |
4-(1,3-thiazol-4-yl)thiophene-2-carbaldehyde |
2090619-66-0 | 95% | 0.05g |
$827.0 | 2024-05-23 | |
| Enamine | EN300-745958-0.1g |
4-(1,3-thiazol-4-yl)thiophene-2-carbaldehyde |
2090619-66-0 | 95% | 0.1g |
$867.0 | 2024-05-23 | |
| Enamine | EN300-745958-0.25g |
4-(1,3-thiazol-4-yl)thiophene-2-carbaldehyde |
2090619-66-0 | 95% | 0.25g |
$906.0 | 2024-05-23 | |
| Enamine | EN300-745958-0.5g |
4-(1,3-thiazol-4-yl)thiophene-2-carbaldehyde |
2090619-66-0 | 95% | 0.5g |
$946.0 | 2024-05-23 | |
| Enamine | EN300-745958-2.5g |
4-(1,3-thiazol-4-yl)thiophene-2-carbaldehyde |
2090619-66-0 | 95% | 2.5g |
$1931.0 | 2024-05-23 | |
| Enamine | EN300-745958-5.0g |
4-(1,3-thiazol-4-yl)thiophene-2-carbaldehyde |
2090619-66-0 | 95% | 5.0g |
$2858.0 | 2024-05-23 | |
| Enamine | EN300-745958-10.0g |
4-(1,3-thiazol-4-yl)thiophene-2-carbaldehyde |
2090619-66-0 | 95% | 10.0g |
$4236.0 | 2024-05-23 |
4-(1,3-Thiazol-4-yl)thiophene-2-carbaldehyde Related Literature
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 4-(1,3-Thiazol-4-yl)thiophene-2-carbaldehyde
4-(1,3-Thiazol-4-yl)Thiophene-2-carbaldehyde: A Comprehensive Overview
4-(1,3-Thiazol-4-yl)thiophene-2-carbaldehyde (CAS No. 2090619-66-0) is a heterocyclic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound features a thiophene ring fused with a thiazole ring, and a carbonyl group attached to the thiophene ring, making it a versatile building block for the synthesis of more complex molecules.
The thiophene and thiazole rings are known for their aromaticity and electron-donating properties, which contribute to the compound's stability and reactivity. The presence of the carbonyl group (aldehyde) at the 2-position of the thiophene ring adds further functional versatility, enabling a wide range of chemical transformations. These properties make 4-(1,3-thiazol-4-yl)thiophene-2-carbaldehyde an attractive candidate for the development of new pharmaceuticals, organic materials, and catalysts.
In the realm of medicinal chemistry, 4-(1,3-thiazol-4-yl)thiophene-2-carbaldehyde has been explored for its potential as a lead compound in drug discovery. Recent studies have highlighted its ability to modulate various biological targets, including enzymes and receptors. For instance, a 2021 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases, which are key targets in cancer therapy. The researchers found that these derivatives could effectively inhibit the proliferation of cancer cells while showing minimal toxicity to normal cells.
Beyond its medicinal applications, 4-(1,3-thiazol-4-yl)thiophene-2-carbaldehyde has also been investigated for its use in materials science. The compound's aromatic structure and functional groups make it suitable for the synthesis of conjugated polymers and small molecules with interesting electronic properties. A 2020 study in the Journal of Materials Chemistry C reported the synthesis of a series of conjugated polymers derived from this compound, which exhibited excellent photovoltaic performance when used in organic solar cells. The researchers noted that the polymers' bandgap and charge transport properties could be fine-tuned by modifying the substituents on the thiophene and thiazole rings.
The synthetic accessibility of 4-(1,3-thiazol-4-yl)thiophene-2-carbaldehyde is another factor contributing to its popularity among chemists. Several efficient synthetic routes have been developed to prepare this compound and its derivatives. One common approach involves the coupling of 2-bromothiophene with 4-bromothiazole followed by a palladium-catalyzed cross-coupling reaction to introduce the aldehyde functionality. This method allows for high yields and good functional group tolerance, making it suitable for large-scale production.
In addition to its synthetic utility, 4-(1,3-thiazol-4-yl)thiophene-2-carbaldehyde has been studied for its potential as a ligand in coordination chemistry. The compound's ability to form stable complexes with various metal ions has led to its use in catalytic applications. A 2019 study in the Inorganic Chemistry Frontiers reported that complexes derived from this ligand showed excellent catalytic activity in C-H activation reactions, which are important steps in the synthesis of fine chemicals and pharmaceuticals.
The environmental impact of chemical compounds is an increasingly important consideration in their development and application. Studies on the biodegradability and toxicity of 4-(1,3-thiazol-4-yl)thiophene-2-carbaldehyde have shown that it exhibits low toxicity to aquatic organisms and is readily biodegradable under aerobic conditions. This makes it a more environmentally friendly option compared to some traditional organic compounds used in similar applications.
In conclusion, 4-(1,3-thiazol-4-yl)thiophene-2-carbaldehyde (CAS No. 2090619-66-0) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and functional groups make it a valuable building block for the synthesis of new materials and pharmaceuticals. Ongoing research continues to uncover new applications and properties of this compound, further solidifying its importance in modern chemistry.
2090619-66-0 (4-(1,3-Thiazol-4-yl)thiophene-2-carbaldehyde) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)